Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
Overview
Description
“Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with a chloro group at the 4-position, a hydroxy group at the 3-position, and a methoxy group at the 5-position. The 2-position of the thiophene ring is connected to a carboxylate group, which is esterified with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, as a heterocyclic compound, may have interesting electronic properties due to the presence of the sulfur atom. The various substituents (chloro, hydroxy, methoxy, and carboxylate groups) would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy and methoxy groups might be involved in reactions with acids or bases, and the chloro group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the hydroxy and carboxylate groups) could make the compound soluble in polar solvents .Scientific Research Applications
1. Synthesis and Transformation
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate has been used in chemical synthesis and transformation. A study by Corral and Lissavetzky (1984) demonstrated its utility in producing 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis, with potential applications in synthesizing ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
2. Nitration and Derivative Formation
Research by Shvedov et al. (1973) involved nitration of 4-chloro-3-ethoxycarbonyl-2-methylthiophene to form nitro derivatives of thiophene. This process is significant for generating functional derivatives with various applications in chemical synthesis (Shvedov et al., 1973).
3. Reaction Behavior Analysis
The behavior of methyl 3-hydroxythiophene-2-carboxylate in chlorination reactions and its interaction with active hydrogen-containing compounds was studied by Corral, Lissavetzky, and Manzanares (1990). Understanding these reactions is crucial for exploring novel synthetic pathways (Corral, Lissavetzky, & Manzanares, 1990).
4. Role in Antiviral Research
Kovalenko et al. (2020) conducted a study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, exploring its potential as an inhibitor of Hepatitis B Virus replication. This indicates the possible biomedical applications of related methylthiophene derivatives (Kovalenko et al., 2020).
5. Synthesis of Novel Bioisosteres
Karp et al. (2000) reported the synthesis of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere, from methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate. Bioisosteres are used in drug design to modify the biological properties of compounds (Karp et al., 2000).
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXCLUOINPJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)OC)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716090 | |
Record name | Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95201-98-2 | |
Record name | Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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